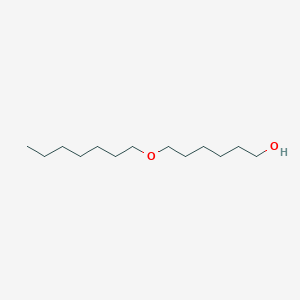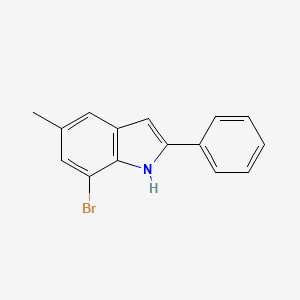
7-Bromo-5-methyl-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-methyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 7-Bromo-5-methyl-2-phenyl-1H-indole typically involves the bromination of 5-methyl-2-phenyl-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
7-Bromo-5-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a variety of substituted indoles with different functional groups.
Aplicaciones Científicas De Investigación
7-Bromo-5-methyl-2-phenyl-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling and molecular interactions due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indole core play crucial roles in binding to these targets, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
7-Bromo-5-methyl-2-phenyl-1H-indole can be compared with other similar indole derivatives, such as:
5-Bromoindole: Another brominated indole with different substitution patterns, leading to distinct chemical and biological properties.
7-Bromoindole: Lacks the methyl and phenyl groups, resulting in different reactivity and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C15H12BrN |
|---|---|
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
7-bromo-5-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C15H12BrN/c1-10-7-12-9-14(11-5-3-2-4-6-11)17-15(12)13(16)8-10/h2-9,17H,1H3 |
Clave InChI |
NVVNPAZPTQNYQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)

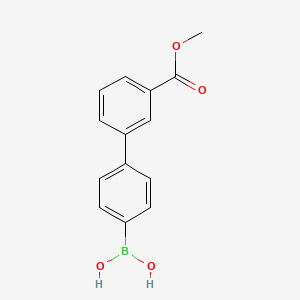

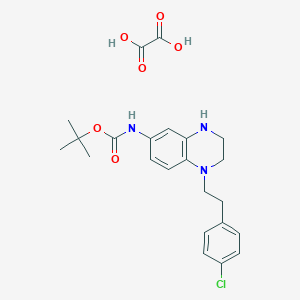
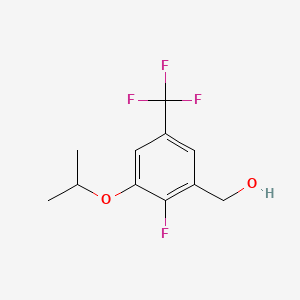

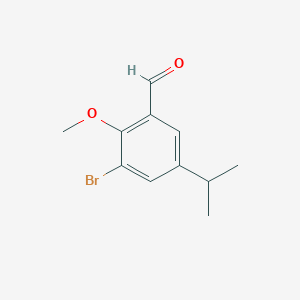
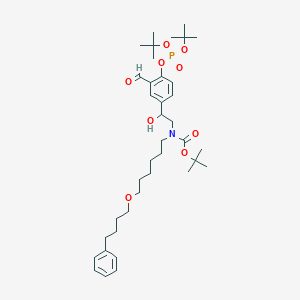
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)
